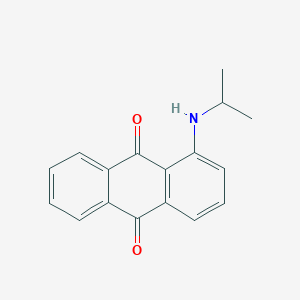
Solvent Red 169
Cat. No. B133992
Key on ui cas rn:
27354-18-3
M. Wt: 265.31 g/mol
InChI Key: ATIYVSUEHXWMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04163747
Procedure details


384 g of isopropylamine and 1,390 g of o-xylene are initially introduced into a stainless steel autoclave, which has a capacity of 5 l and is fitted with a stirrer and steam jacket heating, and are heated to 165° C. A suspension of 543 g of 1-nitroanthraquinone with a purity of 98.4% by weight in 815 g of o-xylene is injected into the autoclave in the course of 20 minutes (molar ratio 3:1). During the addition the pressure rises from 10 to 40 bars and the temperature rises from 165 to 170° C. The reaction has ended after a further 30 minutes at 170° C. After cooling and letting-down, the residual solution is evaporated. 548 g of 1-isopropylaminoanthraquinone with a purity of more than 98% are obtained.

[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].[N+]([C:8]1[C:21]2[C:20](=[O:22])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13](=[O:23])[C:12]=2[CH:11]=[CH:10][CH:9]=1)([O-])=O>CC1C=CC=CC=1C>[CH:1]([NH:4][C:15]1[C:14]2[C:13](=[O:23])[C:12]3[C:21](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:20](=[O:22])[C:19]=2[CH:18]=[CH:17][CH:16]=1)([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
384 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC=CC1C
|
Step Two
|
Name
|
|
|
Quantity
|
543 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
|
Name
|
|
|
Quantity
|
815 g
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC=CC1C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
165 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is fitted with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
steam jacket heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is injected into the autoclave in the course of 20 minutes (molar ratio 3:1)
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition the pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rises from 165 to 170° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual solution is evaporated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 548 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
